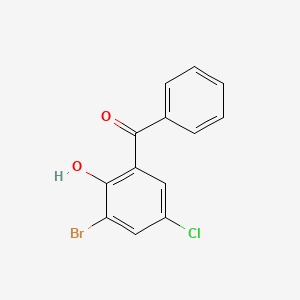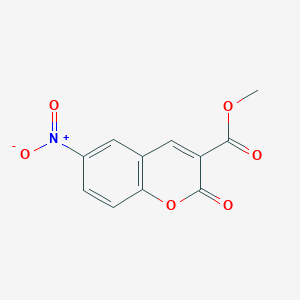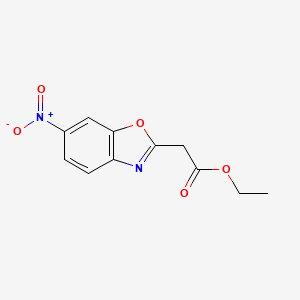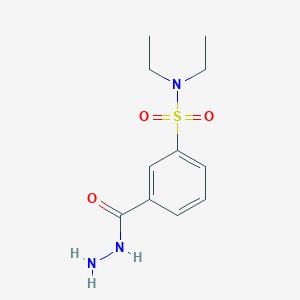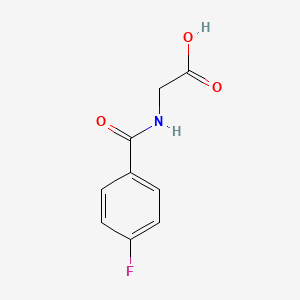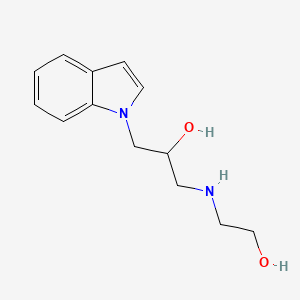
1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol" is a derivative of indole, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse pharmacological activities, including adrenolytic properties, which are the ability to block adrenergic receptors involved in cardiovascular functions . These compounds have been synthesized and tested for various biological activities, including antiarrhythmic and hypotensive effects .
Synthesis Analysis
The synthesis of indole derivatives typically involves multi-step reactions that may include the formation of indole rings, the introduction of substituents, and the attachment of various functional groups to the indole core. For instance, the synthesis of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has been described, which involves steps that are likely similar to those needed for the synthesis of "1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol" . Additionally, the preparation of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one from 1H-indole indicates the versatility of indole chemistry and the potential for creating a variety of indole-based compounds .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of the indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole ring and the nature of the functional groups attached to it significantly influence the biological activity of these compounds. For example, the presence of methoxy groups and the specific configuration of enantiomers can affect the adrenolytic activity and the binding affinity to adrenoceptors .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including hydroamination, which is the addition of an amine to a multiple bond, such as an alkene or alkyne . This reaction can be used to introduce amino functional groups into the indole framework, potentially leading to compounds with biological activity. The reactivity of indole derivatives can also be influenced by the presence of substituents, which can either facilitate or hinder certain reactions due to steric or electronic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, stability, and molar absorptivity, are crucial for their pharmacological application. For instance, the formation of a highly stable complex with copper(II) by an indole derivative indicates the potential for such compounds to be used in spectrophotometric methods for the determination of copper in various samples . The stability of the complex and the sensitivity of the method are important parameters for practical applications. Additionally, the crystal structure of related indole derivatives can provide insights into the intermolecular interactions and the absolute configuration of these compounds, which are important for understanding their biological activities .
Applications De Recherche Scientifique
Synthesis and Biological Activity
This compound and its analogs have been synthesized and studied for their biological activity, demonstrating a range of pharmacological actions. In particular, derivatives of this compound have been evaluated for their adrenolytic activity, showing potential in cardiovascular disease treatments due to their electrocardiographic, antiarrhythmic, hypotensive, and spasmolytic activities, as well as their affinity for alpha(1)-, alpha(2)-, and beta(1)-adrenoceptors. These findings suggest these compounds could be significant for developing new cardiovascular medications, with certain analogs compared to existing drugs like carvedilol for their antagonist potency (Groszek et al., 2009).
Pharmacokinetics and Drug Design
The pharmacokinetics of this compound's derivatives have been studied in vivo, revealing insights into their distribution, metabolism, and excretion. A sensitive LC-MS/MS method for quantifying new aminopropan-2-ol derivatives in rat serum has been developed, indicating the practicality of these compounds in pharmacological research and their potential for therapeutic applications. The study provided valuable data on the terminal half-lives and absolute bioavailability of these compounds, essential for further drug development and optimization (Walczak, 2014).
Chemical Transformations and Synthesis Routes
The synthesis routes for these compounds illustrate the chemical versatility and potential for generating diverse molecular structures with varied biological activities. Studies have explored transformations leading to the creation of novel derivatives with potential therapeutic applications. For example, the transformation of certain precursors into 3-aryl-2-(ethylamino)propan-1-ols showcases the innovative approaches to synthesizing new molecules with potential biological activity (Mollet et al., 2011).
Metal Complexes and Schiff Bases
The compound and related derivatives have been utilized in creating metal complexes and Schiff bases, highlighting the broad chemical applicability of these substances. The preparation and spectroscopic characterization of transition metal complexes with Schiff bases derived from this compound category underscore their potential in materials science and catalysis. These studies provide a foundation for further exploration of metal complexes for various applications, including catalysis, material science, and even as potential therapeutic agents (Al-Daffaay, 2022).
Mécanisme D'action
- The primary target of indolol is topoisomerase I (Top1) . Topoisomerases are essential enzymes involved in DNA replication and repair. Top1 specifically introduces transient single-strand breaks in DNA, allowing for relaxation of supercoiled DNA during replication and transcription .
Target of Action
Propriétés
IUPAC Name |
1-(2-hydroxyethylamino)-3-indol-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-8-6-14-9-12(17)10-15-7-5-11-3-1-2-4-13(11)15/h1-5,7,12,14,16-17H,6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMNWOPHKHNYNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(CNCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-ethylamino)-3-indol-1-yl-propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)






![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)

